molecular formula C13H14O3 B6192171 methyl 1-benzyl-3-oxocyclobutane-1-carboxylate CAS No. 2648940-92-3

methyl 1-benzyl-3-oxocyclobutane-1-carboxylate

Cat. No.: B6192171
CAS No.: 2648940-92-3
M. Wt: 218.2
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Description

Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C13H14O3 It is a derivative of cyclobutanecarboxylate, featuring a benzyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Benzyl 3-oxocyclobutanecarboxylic acid.

    Reduction: Methyl 1-benzyl-3-hydroxycyclobutane-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 1-benzyl-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxocyclobutanecarboxylate: A closely related compound with similar chemical properties and applications.

    Benzyl 3-oxocyclobutanecarboxylate: Another derivative with a benzyl group, differing in the ester functional group.

Uniqueness

Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2648940-92-3

Molecular Formula

C13H14O3

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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